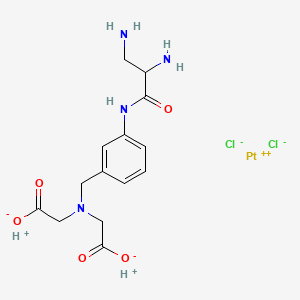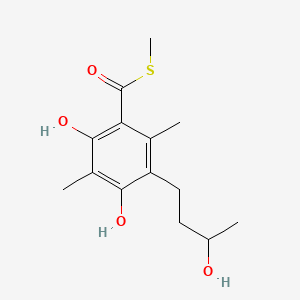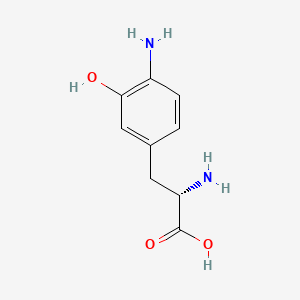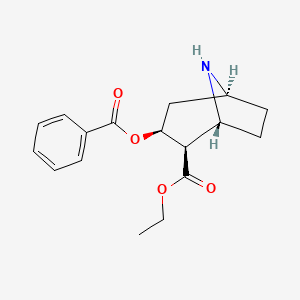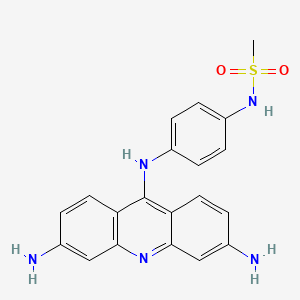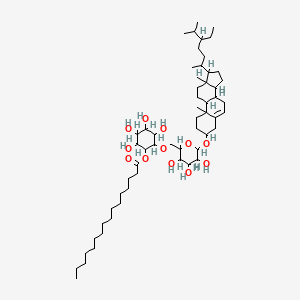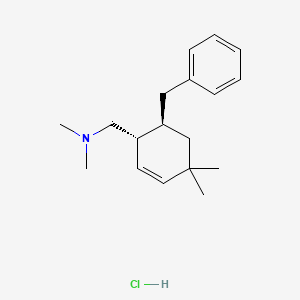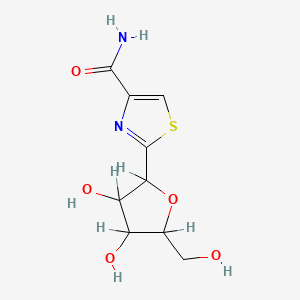
1-Phenyl-2-(1-quinolin-1-iumyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-2-(1-quinolin-1-iumyl)ethanone is an aromatic ketone.
Aplicaciones Científicas De Investigación
Anticancer Properties
1-Phenyl-2-(1-quinolin-1-iumyl)ethanone derivatives have shown promising results in cancer research. A derivative, 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, exhibits high antiproliferative activity, acting by intercalating with DNA, inhibiting DNA topoisomerase II, and causing cell cycle arrest in the G2/M phase. This suggests potential as an anti-cancer agent, particularly through apoptosis induction (L. D. Via et al., 2008). Another study on a series of 4-anilinofuro[2,3-b]quinolines, including similar compounds, revealed significant antiproliferative activities against various cancer cell lines, further supporting its potential in cancer treatment (Yeh‐long Chen et al., 2008).
Corrosion Inhibition
Quinoxalin-6-yl derivatives, closely related to 1-Phenyl-2-(1-quinolin-1-iumyl)ethanone, have been studied as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit high inhibition efficiency, increasing with concentration, and form protective films on mild steel surfaces. This highlights their potential application in industrial corrosion protection (L. Olasunkanmi et al., 2015).
Chemoenzymatic Synthesis
In the field of chemoenzymatic synthesis, derivatives of 1-Phenyl-2-(1-quinolin-1-iumyl)ethanone have been used to produce chiral pincer ligands. These ligands, based on 2-aminomethylbenzo[h]quinoline scaffolds, are synthesized through baker's yeast reduction and lipase-mediated dynamic kinetic resolution, demonstrating the compound's versatility in organic synthesis (F. Felluga et al., 2009).
Photoremovable Protecting Group
1-Phenyl-2-(1-quinolin-1-iumyl)ethanone derivatives have also been utilized as photoremovable protecting groups for carboxylic acids. This application is significant in synthetic chemistry for protecting sensitive functional groups during chemical reactions and then removing the protecting groups using light (Walters N. Atemnkeng et al., 2003).
Antimicrobial Activity
Some derivatives have shown antimicrobial activity. Substituted 1,2,3-triazoles containing a quinoline moiety, structurally related to 1-Phenyl-2-(1-quinolin-1-iumyl)ethanone, have been synthesized and demonstrated notable antimicrobial properties (Bantwal Shivarama Holla et al., 2005).
Electrochemical Synthesis
Electrochemical synthesis involving 1-Phenyl-2-(1-quinolin-1-iumyl)ethanone derivatives has been explored. Electrochemical oxidation in the presence of arylsulfinic acids as nucleophiles has been used to create new phenylpiperazine derivatives, showcasing the compound's utility in electrochemical reactions (D. Nematollahi et al., 2011).
Propiedades
Nombre del producto |
1-Phenyl-2-(1-quinolin-1-iumyl)ethanone |
|---|---|
Fórmula molecular |
C17H14NO+ |
Peso molecular |
248.3 g/mol |
Nombre IUPAC |
1-phenyl-2-quinolin-1-ium-1-ylethanone |
InChI |
InChI=1S/C17H14NO/c19-17(15-8-2-1-3-9-15)13-18-12-6-10-14-7-4-5-11-16(14)18/h1-12H,13H2/q+1 |
Clave InChI |
SZWQQHOTONBGOP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC3=CC=CC=C32 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




